Cas no 618389-36-9 (3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate)

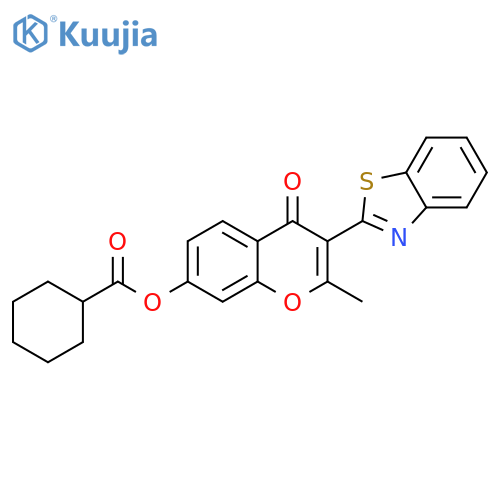

618389-36-9 structure

商品名:3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

CAS番号:618389-36-9

MF:C24H21NO4S

メガワット:419.49284529686

CID:5554785

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate 化学的及び物理的性質

名前と識別子

-

- Cyclohexanecarboxylic acid, 3-(2-benzothiazolyl)-2-methyl-4-oxo-4H-1-benzopyran-7-yl ester

- 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

-

- インチ: 1S/C24H21NO4S/c1-14-21(23-25-18-9-5-6-10-20(18)30-23)22(26)17-12-11-16(13-19(17)28-14)29-24(27)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3

- InChIKey: LAYJWCYUKALPAL-UHFFFAOYSA-N

- ほほえんだ: C1(C(OC2=CC=C3C(=C2)OC(C)=C(C2=NC4=CC=CC=C4S2)C3=O)=O)CCCCC1

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3139-0808-5μmol |

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

618389-36-9 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F3139-0808-4mg |

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

618389-36-9 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F3139-0808-15mg |

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

618389-36-9 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F3139-0808-10μmol |

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

618389-36-9 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F3139-0808-3mg |

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

618389-36-9 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F3139-0808-10mg |

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

618389-36-9 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F3139-0808-5mg |

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

618389-36-9 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F3139-0808-20mg |

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

618389-36-9 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F3139-0808-2μmol |

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

618389-36-9 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F3139-0808-1mg |

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

618389-36-9 | 90%+ | 1mg |

$54.0 | 2023-07-28 |

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

618389-36-9 (3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate) 関連製品

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 857369-11-0(2-Oxoethanethioamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量